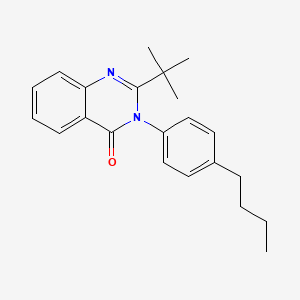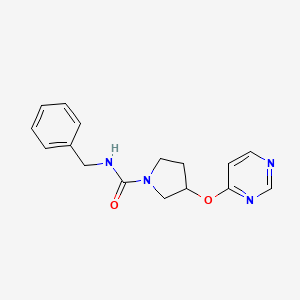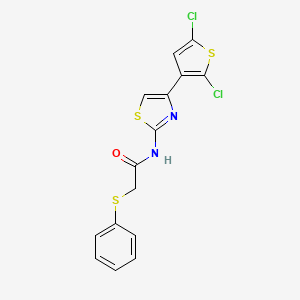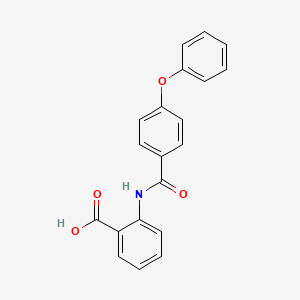
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system, which makes them valuable in the development of pharmaceuticals and other chemical applications.
Mechanism of Action
: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .
Industrial Production Methods
Industrial production methods for quinazolinones, including this compound, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form quinazoline-3-oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium phosphate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .
Scientific Research Applications
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-one
- 2-(4-tert-Butylphenyl)quinazolin-4-ol
- 2-Substituted quinazolin-4(3H)-ones
Uniqueness
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific tert-butyl and butylphenyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNJUMAZDEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)

![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)





![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
